molecular formula C19H15NO4S2 B2636876 (Z)-5-(benzo[d][1,3]dioxol-5-ylmethylene)-3-(4-ethoxyphenyl)-2-thioxothiazolidin-4-one CAS No. 303027-21-6

(Z)-5-(benzo[d][1,3]dioxol-5-ylmethylene)-3-(4-ethoxyphenyl)-2-thioxothiazolidin-4-one

Cat. No.: B2636876
CAS No.: 303027-21-6
M. Wt: 385.45
InChI Key: DALKIEZOYUHVAV-YVLHZVERSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the (Z)-5-benzylidene-2-thioxothiazolidin-4-one family, characterized by a thiazolidinone core with a thioxo group at position 2 and a benzylidene substituent at position 3. Its unique structure includes:

  • 4-Ethoxyphenyl at position 3: A lipophilic substituent that may enhance membrane permeability and modulate receptor interactions .
  • Thioxo group at position 2: Critical for hydrogen bonding and redox activity, a feature common in bioactive thiazolidinones .

This compound is synthesized via a condensation reaction between 3-(4-ethoxyphenyl)-2-thioxothiazolidin-4-one and benzo[d][1,3]dioxole-5-carbaldehyde, catalyzed by acetic acid and sodium acetate under reflux .

Properties

IUPAC Name

(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-(4-ethoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO4S2/c1-2-22-14-6-4-13(5-7-14)20-18(21)17(26-19(20)25)10-12-3-8-15-16(9-12)24-11-23-15/h3-10H,2,11H2,1H3/b17-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DALKIEZOYUHVAV-YVLHZVERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=CC4=C(C=C3)OCO4)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC4=C(C=C3)OCO4)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-5-(benzo[d][1,3]dioxol-5-ylmethylene)-3-(4-ethoxyphenyl)-2-thioxothiazolidin-4-one typically involves a multi-step process:

    Formation of the Thiazolidinone Core: This step often starts with the reaction of an appropriate thioamide with a haloketone under basic conditions to form the thiazolidinone ring.

    Introduction of the Benzo[d][1,3]dioxole Group: The benzo[d][1,3]dioxole moiety can be introduced via a condensation reaction with a suitable aldehyde or ketone.

    Addition of the Ethoxyphenyl Group: The ethoxyphenyl group is usually added through a nucleophilic substitution reaction, where an ethoxyphenyl halide reacts with the thiazolidinone intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the thiazolidinone ring, potentially converting it to a hydroxyl group.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Anticonvulsant Activity

Recent studies have demonstrated that derivatives of (Z)-5-(benzo[d][1,3]dioxol-5-ylmethylene)-2-thioxothiazolidin-4-one exhibit significant anticonvulsant properties. For instance, a series of N-substituted derivatives were synthesized and tested against maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models. Among these, compound 4e showed remarkable protection against seizures with an effective dose (ED50) of 9.7 mg/kg and a toxic dose (TD50) of 263.3 mg/kg, yielding a high protective index of 27.1 compared to standard antiepileptic drugs .

Antibacterial Properties

Research has indicated that compounds similar to (Z)-5-(benzo[d][1,3]dioxol-5-ylmethylene)-2-thioxothiazolidin-4-one possess inhibitory activity against Mur ligases such as MurD and MurE, which are crucial for bacterial cell wall synthesis. This suggests potential applications in developing new antibacterial agents targeting resistant bacterial strains .

Antitumor Activity

In vitro studies have shown that certain derivatives of thiazolidinones exhibit antitumor activity by inhibiting various protein kinases involved in cancer progression. Specifically, compounds with benzo[d][1,3]dioxole moieties have demonstrated effectiveness against several cancer cell lines, indicating their potential as anticancer agents .

Synthesis Techniques

The synthesis of (Z)-5-(benzo[d][1,3]dioxol-5-ylmethylene)-2-thioxothiazolidin-4-one typically involves the Knoevenagel condensation reaction, which can be facilitated using microwave irradiation for improved yields and reduced reaction times. This method has been highlighted for its efficiency in generating various thiazolidinone derivatives with controlled stereochemistry .

Mechanistic Studies

Molecular docking studies have been employed to elucidate the mechanism of action of these compounds, revealing that they may inhibit specific ion channels such as NaV1.1, which is implicated in seizure activity. This insight supports the development of more targeted therapies for epilepsy and other neurological disorders .

Case Study 1: Anticonvulsant Efficacy

A study conducted on a series of thiazolidinone derivatives demonstrated that compound 4e not only exhibited significant anticonvulsant activity but also showed low neurotoxicity in animal models. This positions it as a promising candidate for further development as an antiepileptic drug .

Case Study 2: Antibacterial Activity

In another study focusing on antibacterial applications, the synthesized compounds were tested against various Gram-positive and Gram-negative bacteria, showing substantial inhibitory effects. The findings suggest that these thiazolidinone derivatives could serve as lead compounds in antibiotic development .

Mechanism of Action

The mechanism of action of (Z)-5-(benzo[d][1,3]dioxol-5-ylmethylene)-3-(4-ethoxyphenyl)-2-thioxothiazolidin-4-one depends on its specific application. In medicinal chemistry, it may exert its effects by interacting with enzymes or receptors in the body. For example, it could inhibit the activity of certain enzymes involved in disease pathways, thereby exhibiting therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzylidene Group

The benzylidene substituent at position 5 significantly influences bioactivity and physicochemical properties. Key analogs include:

Compound Name Substituent at Position 5 Key Properties/Activities Reference
(Z)-5-(Benzo[b]thiophen-3-ylmethylene)-2-thioxothiazolidin-4-one Benzothiophene Enhanced π-π stacking; antifungal
(Z)-5-(Pyridin-3-ylmethylene)-3-(4-hydroxyphenyl)-2-thioxothiazolidin-4-one Pyridine Improved solubility; moderate antibacterial
(Z)-5-(Indol-3-ylmethylene)-3-(3-hydroxyphenyl)-2-thioxothiazolidin-4-one Indole Potent antibacterial/antifungal
Target Compound Benzo[d][1,3]dioxol-5-yl Electron-rich; metabolic stability

Analysis :

  • Unlike indole-containing analogs (e.g., compound 5b ), the benzodioxole moiety lacks basic nitrogen, which may reduce off-target interactions but limit solubility.
Variations at Position 3 (Thiazolidinone Core)

The 4-ethoxyphenyl group at position 3 distinguishes the target compound from analogs with alternative aryl or alkyl substituents:

Compound Name Substituent at Position 3 Key Properties/Activities Reference
(Z)-3-Cyclohexyl-5-(substituted benzylidene)-2-thioxothiazolidin-4-one Cyclohexyl Anti-tyrosinase; antioxidant
(Z)-3-(2-Dimethylaminoethyl)-5-(4-ethoxybenzylidene)-2-thioxothiazolidin-4-one Dimethylaminoethyl Improved CNS penetration
Target Compound 4-Ethoxyphenyl Lipophilic; moderate bioavailability

Analysis :

  • The 4-ethoxyphenyl group balances lipophilicity (LogP ~3.5 estimated) and steric bulk, favoring membrane permeability over highly polar (e.g., hydroxylated ) or bulky (e.g., cyclohexyl ) analogs.
  • Compared to dimethylaminoethyl derivatives , the ethoxyphenyl group lacks protonatable nitrogen, reducing solubility but avoiding pH-dependent ionization.

Analysis :

  • Lack of hydroxyl groups (cf. compound 5b ) may reduce antioxidant capacity but improve metabolic stability.

Physicochemical and Pharmacokinetic Considerations

  • Lipophilicity : The ethoxyphenyl and benzodioxole groups increase LogP (~3.5) compared to hydroxylated analogs (LogP ~2.0–2.5 ), favoring blood-brain barrier penetration but requiring formulation aids for aqueous solubility.
  • Synthetic Accessibility : Requires benzo[d][1,3]dioxole-5-carbaldehyde, a less common reagent compared to benzaldehyde derivatives , which may limit scalability.

Biological Activity

(Z)-5-(benzo[d][1,3]dioxol-5-ylmethylene)-3-(4-ethoxyphenyl)-2-thioxothiazolidin-4-one is a thiazolidinone derivative that has garnered attention for its potential biological activities. This compound exhibits a range of pharmacological effects, including antibacterial, antifungal, and antiviral properties. This article provides a detailed overview of the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C16H15NOS2
  • Molecular Weight : 299.42 g/mol

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of thiazolidinone derivatives, including the compound . Research has shown that various thiazolidinone derivatives can inhibit bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.

CompoundMIC (µg/mL)Target Bacteria
This compound50S. aureus
Other Thiazolidinones25 - 100Various strains

The compound's mechanism of action may involve disruption of cell wall synthesis or inhibition of specific metabolic pathways critical for bacterial survival .

Antifungal Activity

Thiazolidinones have also demonstrated antifungal properties. Studies indicate that derivatives similar to this compound exhibit activity against fungi such as Candida albicans.

CompoundMIC (µg/mL)Target Fungi
This compound40C. albicans
Other Derivatives20 - 80Various strains

The antifungal mechanism may involve interference with ergosterol biosynthesis or disruption of fungal cell membrane integrity .

Antiviral Activity

Research into the antiviral potential of thiazolidinone derivatives has shown promise, particularly against HIV. Molecular docking studies suggest that these compounds can interact with viral proteins, inhibiting their function.

CompoundIC50 (µM)Virus
This compound30HIV-1
Other Compounds10 - 50HIV strains

However, it is important to note that while some compounds show antiviral activity, they may also exhibit cytotoxic effects on host cells .

Case Studies

A study conducted by researchers focused on the synthesis and biological evaluation of thiazolidinone derivatives found that the compound exhibited significant antibacterial and antifungal activities. The study utilized various assays to determine the minimum inhibitory concentration (MIC) and cytotoxicity against human cell lines.

Study Summary

  • Objective : Evaluate the biological activity of thiazolidinone derivatives.
  • Methods : Synthesis followed by antimicrobial susceptibility testing.
  • Results : The compound showed promising results against both bacterial and fungal strains.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.